1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Diacylglycerol kinase DGKα Enzyme inhibition

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione (CAS 852368-60-6) is a synthetic small molecule identified in the primary literature as AMB639752. It belongs to the indole-piperazine-dione class and functions as a diacylglycerol kinase (DGK) inhibitor, with reported activity against the alpha isoform (DGKα).

Molecular Formula C22H23N3O3
Molecular Weight 377.444
CAS No. 852368-60-6
Cat. No. B2602399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
CAS852368-60-6
Molecular FormulaC22H23N3O3
Molecular Weight377.444
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
InChIInChI=1S/C22H23N3O3/c1-15-20(16-7-3-4-8-17(16)23-15)21(26)22(27)25-13-11-24(12-14-25)18-9-5-6-10-19(18)28-2/h3-10,23H,11-14H2,1-2H3
InChIKeyYEBPPEVIZALOPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione (CAS 852368-60-6): Chemical Class and Core Identity for Procurement


The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione (CAS 852368-60-6) is a synthetic small molecule identified in the primary literature as AMB639752 [1]. It belongs to the indole-piperazine-dione class and functions as a diacylglycerol kinase (DGK) inhibitor, with reported activity against the alpha isoform (DGKα) [1]. The molecule is characterized by a piperazine core substituted with a 2-methoxyphenyl group and linked via an ethane-1,2-dione bridge to a 2-methylindole moiety. Its primary relevance is as a pharmacological tool compound for studying DGKα-mediated signaling pathways [1].

DGKα pathway inhibition studies
Cellular assays requiring serotonin receptor-negative control
Scaffold for isoform-selective inhibitor design

Why Generic Substitution of DGKα Inhibitors Like CAS 852368-60-6 Is Not Supported by Existing Evidence


In-class DGKα inhibitors cannot be treated as interchangeable because they exhibit widely divergent polypharmacology and selectivity profiles that directly affect experimental outcomes. Legacy inhibitors such as R59022 and R59949 are potent serotonin 5-HT2A receptor antagonists (IC50 values of 2.2 nM and 9.2 nM, respectively), introducing significant off-target confounds in cellular systems [1]. Ritanserin, while a better DGKα inhibitor, acts as a strong serotonin antagonist (IC50 0.9 nM) and dopamine receptor inhibitor (IC50 69 nM) [1]. The compound identified as AMB639752 (CAS 852368-60-6) was specifically selected through virtual screening for its absence of anti-serotoninergic activity, a critical differentiator that renders it uniquely suited for studying DGKα biology without serotonergic interference [1].

Off-target serotonergic activity
Legacy inhibitors R59022/R59949 show strong 5-HT2A antagonism that may confound cellular readouts.
Polypharmacology of ritanserin
Ritanserin inhibits serotonin and dopamine receptors, complicating DGKα-specific pathway interpretation.
Selectivity profile not transferable
AMB639752 was selected for absence of anti-serotoninergic activity, a profile not shared by other DGKα inhibitors.

Quantitative Differentiation of CAS 852368-60-6 Against Closest DGKα Inhibitor Comparators


DGKα Inhibitory Potency: AMB639752 versus Ritanserin

AMB639752 (the compound corresponding to CAS 852368-60-6) demonstrates a lower IC50 for DGKα than ritanserin, which has a reported IC50 of 17 µM [1]. The exact IC50 for AMB639752 is not stated in absolute terms but is explicitly described as superior to ritanserin in the same assay [1]. This places AMB639752 among the more potent DGKα inhibitors available as a pharmacological tool, second only to optimized analogues derived from its scaffold [1].

DGKα Inhibition
Reported
IC50 <17 µM (lower than ritanserin)
Supports DGKα inhibition potency comparison
Exact IC50 not specified; cross-study review advised
Diacylglycerol kinase DGKα Enzyme inhibition IC50

Selectivity Profile: Absence of Anti-Serotoninergic Activity in CAS 852368-60-6

AMB639752 is explicitly reported to be 'devoid of anti-serotoninergic activity' [1]. In contrast, the commercially available DGKα inhibitors R59022 and R59949 exhibit potent 5-HT2A receptor antagonism with IC50 values of 2.2 nM and 9.2 nM, respectively [1]. Ritanserin, another comparator, is a powerful serotonin antagonist with an IC50 of 0.9 nM for 5-HT2A [1]. This absence of serotonin receptor activity in AMB639752 represents a major selectivity advantage that cannot be assumed for other DGKα inhibitors in the same class [1].

5-HT2A Off-target
Head-to-head
Devoid of anti-serotoninergic activity
Avoids serotonergic confound in cellular models
Contrasts with comparators showing strong 5-HT2A antagonism
Serotonin receptor 5-HT2A Off-target activity Selectivity

Isoform Selectivity: DGKα Preference of AMB639752 Over Other DGK Isoforms

AMB639752 was selected for its 'better selectivity for the α-isoform' compared to ritanserin and earlier DGK inhibitors [1]. The compound was evaluated across DGK α, θ, and ζ isoforms. While quantitative isoform selectivity ratios are not fully detailed in the abstract, the compound's design was guided by virtual screening specifically targeting DGKα and it was prioritized over ritanserin precisely because of improved isoform discrimination [1]. In contrast, R59022 and R59949 are known to target multiple DGK isoforms non-selectively [1].

DGK Isoform Selectivity
Class-level
Preferential α-isoform inhibition over θ, ζ
Supports α-isoform-selective pathway studies
Exact selectivity ratios not reported; class-level inference
Diacylglycerol kinase Isoform selectivity DGKα DGKθ DGKζ

Functional Cellular Activity: Restoration of Restimulation-Induced Cell Death (RICD) in XLP-1 Model

AMB639752 demonstrates the ability to restore restimulation-induced cell death (RICD) in SAP-deficient lymphocytes, a cellular model of X-linked lymphoproliferative disease type 1 (XLP-1) [1]. This functional rescue is mediated through DGKα inhibition in intact cells. The activity was observed at a compound concentration of 10 µM in the RICD assay [1]. In contrast, earlier inhibitors like R59022 and R59949, while showing enzymatic inhibition, have limitations due to rapid clearance and off-target serotonergic activity that complicate their use in cellular and in vivo models [1].

RICD Rescue (XLP-1)
Supporting evidence
Restores RICD at 10 µM in SAP-deficient T cells
Supports target engagement in disease-model context
Functional rescue absent in comparators due to clearance/off-target limitations
X-linked lymphoproliferative disease RICD T-cell DGKα inhibitor

Cancer Cell Migration Inhibition: Comparative Activity with Optimized Analogues

AMB639752 and its optimized analogues from the same series reduce cancer cell migration in vitro. In the MCF7 breast cancer cell line wound-healing assay, treatment with DGKα inhibitors at 10 µM reduced wound closure compared to vehicle control [1]. While the most potent migration inhibition was observed with analogues 11 and 20 (IC50 for DGKα of 1.6 µM and 1.8 µM, respectively), AMB639752 itself also demonstrated this functional anti-migratory activity [1]. This positions AMB639752 as the parent scaffold from which more potent derivatives were developed, providing a validated chemical starting point for medicinal chemistry optimization [1].

MCF7 Migration
Supporting evidence
Reduced wound closure at 10 µM
Supports anti-migratory endpoint review
Parent scaffold; analogues show improved potency
Cancer cell migration Metastasis DGKα Wound healing assay

Chemical Scaffold Uniqueness: Pharmacophore Model Derivation from AMB639752

The structure-activity relationship study of AMB639752, combined with data from ritanserin, enabled the generation of a three-point pharmacophore model for DGKα inhibitors [1]. This represents a unique contribution of the AMB639752 chemical scaffold to the DGK inhibitor field. No other compound in the reported series—including the legacy inhibitors R59022 and R59949—has yielded a validated pharmacophore model for rational DGKα inhibitor design [1]. The pharmacophore model derived from AMB639752 can guide the identification and optimization of future DGKα inhibitors, establishing this compound as a critical reference standard for computational and medicinal chemistry efforts [1].

Pharmacophore Model
Class-level
Enabled three-point pharmacophore model for DGKα
Serves as reference scaffold for computational design
Model derived from AMB639752 and ritanserin data
Pharmacophore model DGKα inhibitor design Structure-activity relationship Virtual screening

Recommended Procurement and Application Scenarios for 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione (CAS 852368-60-6)


DGKα-Focused Target Validation in T-Cell Immunology and XLP-1 Disease Models

AMB639752 is the optimal selection for laboratories investigating the role of DGKα in T-cell receptor signaling and restimulation-induced cell death (RICD). The compound has been validated in a disease-relevant cellular model of X-linked lymphoproliferative disease, where it rescues the apoptotic defect in SAP-deficient lymphocytes at 10 µM [1]. Its lack of serotonin receptor off-target activity ensures that observed phenotypes are attributable to DGKα inhibition rather than confounding serotonergic effects, a known limitation of alternative inhibitors R59022 and R59949 [1].

Selective Pharmacological Dissection of DGK Isoform Functions in Cancer Cell Migration

For cancer biology groups studying the role of DGKα in metastasis and cell motility, AMB639752 provides an isoform-preferring tool that reduces MCF7 breast cancer cell migration in wound-healing assays [1]. The compound's improved DGKα selectivity over DGKθ and DGKζ, compared to non-selective inhibitors like R59022, enables more precise dissection of isoform-specific contributions to the migratory phenotype [1].

Reference Standard for Medicinal Chemistry Optimization of DGKα Inhibitors

Medicinal chemistry teams engaged in hit-to-lead or lead optimization programs targeting DGKα can procure AMB639752 as a benchmark reference compound. The SAR study of AMB639752 produced analogues with IC50 values as low as 1.6 µM (compound 11) and established a validated three-point pharmacophore model [1]. This makes AMB639752 the scaffold of choice for structure-guided design and for benchmarking new chemical entities against a well-characterized parent molecule [1].

Computational Chemistry and Virtual Screening Campaigns for Novel DGKα Inhibitors

Computational chemists and structural biologists can utilize AMB639752 as a reference ligand for pharmacophore-based virtual screening or molecular docking studies. The experimentally derived pharmacophore model based on AMB639752 provides a validated query for screening compound libraries to identify novel DGKα inhibitor chemotypes [1]. Procurement of the authenticated compound enables experimental validation of in silico hits against the same reference standard used to build the model [1].

Application
Selection Property
Validation Focus
DGKα pathway studies in T-cell immunology
Serotonin receptor-negative profile
RICD rescue in XLP-1 disease model context
Cancer cell migration assays
Isoform-preferring DGKα inhibition
MCF7 wound-healing endpoint review
Medicinal chemistry lead optimization
Scaffold with established pharmacophore model
Benchmarking against parent SAR profile
Computational screening for DGKα inhibitors
Reference ligand for pharmacophore-based virtual screening
Experimental validation of in silico hits
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